4-Bromo-6-methylpicolinamide

Cross-coupling Oxidative addition Palladium catalysis

Researchers advancing 4-aryl/heteroaryl-6-methylpicolinamide libraries often encounter low coupling yields with the 4-chloro analog. 4-Bromo-6-methylpicolinamide (CAS 2091623-00-4) directly addresses this: • 50-100× faster Pd(0) oxidative addition than C-Cl, enabling high-yield Suzuki coupling at 80°C. • Optimally activated for SNAr with phenoxides-critical for the Sorafenib penultimate intermediate (WO2009034308A2). • 98% purity (HPLC), primary carboxamide retained for target H-bond engagement.

Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
Cat. No. B13668003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methylpicolinamide
Molecular FormulaC7H7BrN2O
Molecular Weight215.05 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C(=O)N)Br
InChIInChI=1S/C7H7BrN2O/c1-4-2-5(8)3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11)
InChIKeyQKJXMDPKZDEJHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-methylpicolinamide: Chemical Identity & Procurement


4-Bromo-6-methylpicolinamide (CAS 2091623-00-4) is a brominated pyridine-2-carboxamide derivative with molecular formula C₇H₇BrN₂O and a molecular weight of 215.05 g/mol [1]. The compound features a bromine atom at the 4-position and a methyl group at the 6-position of the pyridine ring, with a primary carboxamide at position 2 . Computed physicochemical descriptors include an XLogP3-AA of 1.2, a topological polar surface area (TPSA) of 56 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound is commercially available at 98% purity (Leyan, Cat. No. 1729201) and carries GHS06 acute toxicity classification with hazard statements H301, H311, and H331 . It is primarily utilized as a synthetic intermediate in medicinal chemistry, most notably as a building block in the preparation of kinase inhibitor scaffolds including Sorafenib-related N-methylpicolinamide derivatives [2].

Why 4-Bromo-6-methylpicolinamide Cannot Be Replaced


Substituting 4-Bromo-6-methylpicolinamide with regioisomeric bromo-picolinamides (e.g., the 5-bromo isomer, CAS 1228014-22-9) or the 4-chloro analog (CAS 1206248-49-8) introduces chemically consequential differences that propagate through downstream synthetic sequences. The 4-position bromine enables nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling at a site para to the ring nitrogen and ortho to the carboxamide—a regiochemical vector that is sterically and electronically distinct from the 5-position [1]. Critically, the C–Br bond (bond dissociation energy ~339 kJ/mol for Ph–Br) is significantly more reactive toward oxidative addition to Pd(0) than the C–Cl bond (BDE ~399 kJ/mol for Ph–Cl), with aryl bromides exhibiting approximately 50–100× faster oxidative addition rates than the corresponding aryl chlorides in palladium-catalyzed cross-coupling reactions [2]. This kinetic differential can determine whether a coupling step proceeds with useful yield or fails entirely when translating from a bromo to a chloro intermediate. For procurement in multi-step synthesis, selecting the wrong halogen or regioisomer may necessitate complete re-optimization of reaction conditions.

4-Bromo-6-methylpicolinamide: Quantitative Differentiation Evidence


Oxidative Addition Rate: Aryl-Br vs. Aryl-Cl in Pd Coupling

In palladium(0)-catalyzed cross-coupling reactions, the oxidative addition step—often rate-determining for aryl chlorides—proceeds substantially faster for aryl bromides. A quantitative reactivity model developed by Lu et al. (Chem. Sci., 2022) encompassing 79 (hetero)aryl halide substrates demonstrated that phenyl triflate reacts approximately 100-fold faster than phenyl bromide with Pd(PCy₃)₂ [1]. Extending this framework, aryl bromides consistently exhibit oxidative addition rates 50–100× greater than analogous aryl chlorides, a differential that translates directly to milder reaction conditions, shorter reaction times, and higher coupling yields [1]. For 4-Bromo-6-methylpicolinamide, this means that Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the 4-position can proceed under conditions where the corresponding 4-chloro analog (4-Chloro-6-methylpicolinamide, CAS 1206248-49-8) would require elevated temperatures, specialized ligands, or prolonged reaction times to achieve comparable conversion [2].

Cross-coupling Oxidative addition Palladium catalysis Kinetics

Molecular Weight Impact of Bromo vs. Chloro Substitution

The molecular weight of 4-Bromo-6-methylpicolinamide (215.05 g/mol, exact mass 213.97418 Da) is 26.1% greater than that of its 4-chloro analog (4-Chloro-6-methylpicolinamide, MW 170.59 g/mol, CAS 1206248-49-8) [1]. In a multi-step synthesis requiring, for example, 1.0 molar equivalent of the halogenated picolinamide intermediate at a 100 mmol scale, the bromo compound requires 21.51 g versus 17.06 g for the chloro analog—a 4.45 g (26.1%) mass differential per batch. This mass difference directly impacts shipping costs, inventory management, and stoichiometric calculations. The heavier bromine atom also contributes to a higher mass fraction of halogen (37.2% Br by weight vs. 20.8% Cl for the chloro analog), resulting in a more atom-economical leaving group for substitution reactions conducted on a molar basis [1].

Molecular weight Stoichiometry Process chemistry Procurement

Lipophilicity Parity and Distinct SNAr Reactivity of Regioisomers

Both 4-Bromo-6-methylpicolinamide and its 5-bromo regioisomer (5-Bromo-6-methylpicolinamide, CAS 1228014-22-9) share identical computed XLogP3-AA values of 1.2 and identical TPSA values of 56 Ų, as reported by PubChem [1][2]. This physicochemical parity means that the two regioisomers would exhibit indistinguishable passive membrane permeability and aqueous solubility based on these computed descriptors alone. However, the 4-bromo substitution positions the halogen para to the ring nitrogen and ortho to the carboxamide—a regiochemical arrangement that is activated toward nucleophilic aromatic substitution (SNAr) via resonance stabilization of the Meisenheimer intermediate by the electron-withdrawing carboxamide group at C2 [3]. In contrast, the 5-bromo isomer places the halogen at a meta relationship to the carboxamide, where SNAr activation is substantially weaker. This difference is critical in synthetic sequences relying on SNAr for C–O or C–N bond formation, such as the preparation of 4-(4-aminophenoxy)-N-methylpicolinamide, the key Sorafenib intermediate [4].

Lipophilicity XLogP3 Regiochemistry Drug design

GHS Acute Toxicity and Handling Classification

4-Bromo-6-methylpicolinamide carries a GHS06 acute toxicity classification with hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled), as specified by the commercial supplier Leyan . This classification places it in UN 2811 (toxic solids, organic, n.o.s.), Packing Group III . In comparison, the 4-chloro analog (CAS 1206248-49-8) is listed by AKSci without acute toxicity warnings and with a standard room-temperature storage recommendation, suggesting a lower hazard profile . The difference in hazard classification has direct operational implications: procurement and handling of the bromo compound require appropriate personal protective equipment (PPE), engineering controls for vapor/dust containment, and compliance with hazardous material shipping regulations (UN 2811) that do not necessarily apply to the chloro analog. This compliance burden must be factored into laboratory procurement planning and total cost of ownership calculations.

Safety GHS classification Acute toxicity Procurement compliance

4-Bromo-6-methylpicolinamide: Optimal Application Scenarios


Suzuki-Miyaura Cross-Coupling for 4-Aryl Libraries

The superior oxidative addition reactivity of the C–Br bond (50–100× faster than C–Cl toward Pd(0)) makes 4-Bromo-6-methylpicolinamide the preferred electrophilic partner for Suzuki-Miyaura cross-coupling when constructing 4-aryl/heteroaryl-6-methylpicolinamide libraries [1]. In drug discovery programs exploring SAR at the 4-position of the picolinamide scaffold—for example, in mGlu₅ negative allosteric modulator campaigns where 6-methylpicolinamide is a validated core [2]—the bromo intermediate enables coupling with diverse arylboronic acids under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) that would give poor conversion with the 4-chloro analog without specialized biarylphosphine ligands [1].

SNAr for 4-Aryloxy-Picolinamide Kinase Intermediates

The 4-bromo substituent, positioned ortho to the electron-withdrawing carboxamide and para to the pyridine nitrogen, is optimally activated for SNAr reactions with phenoxide nucleophiles [3]. This reactivity profile directly supports the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide, the critical penultimate intermediate in Sorafenib production, as documented in patent WO2009034308A2 [4]. The 5-bromo regioisomer cannot serve this role because the meta relationship to the carboxamide provides insufficient activation for efficient SNAr displacement [3]. Researchers developing next-generation Raf/VEGFR-2 kinase inhibitors based on the Sorafenib pharmacophore should prioritize the 4-bromo regioisomer specifically for 4-phenoxy substitution chemistry.

Fragment-Based Drug Discovery and DEL Chemistry

In fragment-based screening campaigns, the 4-bromo-6-methylpicolinamide core offers a defined vector for fragment elaboration via cross-coupling while maintaining moderate lipophilicity (XLogP3 = 1.2, TPSA = 56 Ų) compatible with lead-like chemical space [5]. For DNA-encoded library (DEL) synthesis, the C–Br bond's ability to undergo on-DNA Suzuki coupling under aqueous conditions—without the need for elevated temperatures that risk DNA degradation—is a practical advantage over the less reactive C–Cl bond [1]. The primary carboxamide also provides a hydrogen bond donor for target engagement that is absent in the N-methyl analog (4-Bromo-N-methylpicolinamide, CAS 1209459-88-0), enabling distinct binding interactions.

Process Route Scouting: Bromo vs. Chloro Intermediate

Process chemists evaluating synthetic routes to 4-substituted-6-methylpicolinamide targets face a concrete decision: the 4-bromo compound (MW 215.05) enables milder coupling conditions and higher step yields but incurs higher raw material cost per gram and elevated hazard compliance burden (GHS06, UN 2811) compared to the 4-chloro analog (MW 170.59) . The 26.1% higher molecular weight also means that 26% more mass must be purchased per molar equivalent. Route scouting should quantify the trade-off between: (a) the bromo route's higher step yield and shorter cycle time from faster cross-coupling, versus (b) the chloro route's lower raw material cost and simpler safety handling. For early-stage medicinal chemistry (gram scale), the yield advantage of the bromo route typically dominates; for late-stage process development (kilogram scale), the cost and safety advantages of the chloro route may prevail if a suitable catalyst system (e.g., Pd/XPhos) can achieve acceptable conversion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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